4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of benzo[d]thiazole and thiazole rings, along with a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Formation of the thiazole ring: This can be synthesized by reacting α-haloketones with thioamides.
Coupling of the benzo[d]thiazole and thiazole rings: This step might involve a cross-coupling reaction using palladium catalysts.
Introduction of the phenylsulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Formation of the butanamide linkage: This step might involve amidation reactions using suitable amines and carboxylic acids.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Often used in pharmaceuticals for their diverse biological activities.
Phenylsulfonyl compounds: Known for their role in medicinal chemistry as bioactive molecules.
Uniqueness
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of structural motifs, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c24-18(11-6-12-29(25,26)14-7-2-1-3-8-14)23-20-22-16(13-27-20)19-21-15-9-4-5-10-17(15)28-19/h1-5,7-10,13H,6,11-12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLRZFLGTPTDDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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